N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-20(19-14-16-6-4-5-9-18(16)25-19)22-15-21(10-12-24-13-11-21)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOQGZSBOSBGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe synthesis may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction may produce benzofuran amines.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzofuran-2-carboxamide scaffold is highly versatile, with substituents dictating pharmacological profiles. Key analogs include:
Key Observations :
Pharmacological and Mechanistic Differences
- Binding Interactions :
- Therapeutic Potential: α7 nAChR agonists are explored for Alzheimer’s disease . HDAC inhibitors like C8 are candidates for cancer and neurodegenerative disorders .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Chemical Structure and Properties
The compound features a benzofuran core structure, which consists of a fused benzene and furan ring, along with a carboxamide functional group. Its chemical formula is and it possesses a molecular weight of approximately 335.40 g/mol. The IUPAC name for this compound is this compound.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors by binding to them, thereby influencing various biochemical pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, which suggests that this compound could have similar effects.
Anticancer Properties
Research indicates that benzofuran derivatives can exhibit significant cytotoxic activity against various cancer cell lines. A study on related compounds demonstrated that modifications in their structure greatly influenced their anticancer efficacy. For example, a derivative with a bromine substitution exhibited an IC50 value of 5 μM against K562 leukemia cells, highlighting the importance of structural variations in biological activity .
Table 1: Summary of Anticancer Activity of Benzofuran Derivatives
| Compound | Target Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCC1019 | A549 (Lung) | 16.4 | PLK1 inhibition |
| Compound 4 | HCT116 | Not specified | HIF-1 pathway inhibition |
| Compound X | K562 | 5 | Cytotoxicity via apoptosis |
Antibacterial and Antiviral Activities
In addition to anticancer properties, this compound has been explored for its antibacterial and antiviral activities. Similar benzofuran compounds have shown effectiveness against various bacterial strains and viruses by disrupting their cellular processes or inhibiting key proteins necessary for their replication.
Case Studies
Several studies have investigated the biological activities of benzofuran derivatives:
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested for their antiproliferative effects on human mammary gland epithelial cells (MCF-10A). The results revealed that specific modifications led to enhanced cytotoxicity against cancer cells while sparing normal cells .
- Mechanistic Insights : Research focusing on the interaction between benzofuran derivatives and the AKT signaling pathway showed that certain compounds could effectively inhibit this pathway, leading to reduced tumor growth in vivo models .
- Bacterial Inhibition : Another study evaluated the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects that warrant further investigation into their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for N-[(4-phenyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide?
The compound can be synthesized via carboxamide coupling between 1-benzofuran-2-carboxylic acid and the amine derivative N-[(4-phenyloxan-4-yl)methyl]. A typical procedure involves activating the carboxylic acid with coupling agents like EDCI/HOBt or DCC, followed by reaction with the amine in anhydrous solvents (e.g., DMF or THF) under nitrogen . Purification is achieved via column chromatography, with yields optimized by controlling stoichiometry and reaction time.
Q. How is the purity and structural integrity of the compound verified?
Purity is assessed using HPLC (≥95% purity) and thin-layer chromatography (TLC). Structural confirmation relies on H NMR, C NMR, and high-resolution mass spectrometry (HRMS). For example, H NMR signals for the benzofuran moiety (δ 7.2–7.6 ppm) and oxane ring protons (δ 3.5–4.0 ppm) are critical markers. Elemental analysis (C, H, N) further validates stoichiometric composition .
Q. What solvents and conditions are optimal for recrystallization?
Recrystallization from chloroform/ethanol mixtures (1:3 v/v) at low temperatures (0–4°C) yields high-purity crystals. Solvent polarity and cooling rates must be optimized to avoid amorphous precipitation. X-ray crystallography (if feasible) can confirm crystal packing and stereochemistry .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Conflicting data (e.g., overlapping NMR peaks) are addressed using 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations. For instance, HMBC can confirm the amide linkage by correlating the carbonyl carbon (δ ~165 ppm) with adjacent protons. Computational methods, such as density functional theory (DFT), predict NMR shifts and validate experimental observations .
Q. What computational strategies enhance understanding of the compound’s reactivity?
DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as amide bond formation energetics or steric effects from the oxane ring. Molecular docking studies may predict binding affinities if the compound targets biological receptors (e.g., enzymes). Transition state analysis identifies rate-limiting steps in synthesis .
Q. How can statistical experimental design (DoE) optimize reaction yields?
DoE methods like factorial design or response surface methodology (RSM) systematically vary parameters (e.g., temperature, reagent ratios, solvent polarity). For example, a central composite design can identify optimal conditions for maximizing yield while minimizing side reactions. Data analysis tools (e.g., ANOVA) prioritize influential factors .
Q. What in vitro assays are suitable for evaluating biological activity?
Antimicrobial activity can be tested via broth microdilution (MIC assays) against bacterial/fungal strains. Cytotoxicity studies (e.g., MTT assay on cancer cell lines) assess therapeutic potential. Structure-activity relationships (SAR) are explored by modifying the oxane or benzofuran moieties and comparing bioactivity .
Methodological Considerations
Q. How are reaction intermediates characterized in multi-step syntheses?
Intermediates (e.g., N-[(4-phenyloxan-4-yl)methyl]amine) are monitored using LC-MS and IR spectroscopy (amide I band at ~1650 cm). Quenching aliquots at timed intervals helps track reaction progress. Protecting groups (e.g., Boc) may be employed for sensitive intermediates .
Q. What analytical techniques resolve enantiomeric impurities?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy or polarimetry quantifies optical purity. Asymmetric synthesis routes using chiral catalysts (e.g., BINOL-derived) can enforce stereochemical control .
Q. How are stability and degradation profiles studied under varying conditions?
Forced degradation studies (acid/base hydrolysis, thermal stress) identify labile functional groups. Stability is monitored via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products are characterized using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
